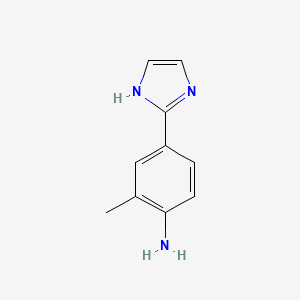

4-(1H-imidazol-2-yl)-2-methylaniline

Description

Significance of Imidazole (B134444) and Aniline (B41778) Moieties in Organic Chemistry Research

The imidazole ring is a cornerstone of heterocyclic chemistry, notable for its presence in a wide array of significant biological molecules. researchgate.net It is a five-membered aromatic ring containing two nitrogen atoms. This structure is a key component of the amino acid histidine, the hormone histamine, and purines, which are fundamental to nucleic acids. researchgate.netwikipedia.org In medicinal chemistry, the imidazole nucleus is considered a "privileged" structure because it is a versatile scaffold for designing therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.gov Its unique amphoteric nature, meaning it can act as both an acid and a base, along with its ability to form hydrogen bonds and coordinate with metal ions, makes it a highly sought-after component in drug design. wikipedia.org

Aniline, the simplest aromatic amine, is a foundational compound in industrial and synthetic organic chemistry. wikipedia.org First isolated in 1826 from the distillation of indigo, its discovery paved the way for the synthetic dye industry, initiated by William Henry Perkin's synthesis of mauveine in 1856. wikipedia.orgararatrugs.combritannica.com Beyond dyes, aniline and its derivatives are crucial precursors for the manufacture of polymers, notably polyurethanes, as well as rubber processing chemicals, and explosives. wikipedia.orgbritannica.com In the pharmaceutical sector, aniline is a key starting material for many essential medicines, including analgesics like paracetamol (acetaminophen) and early sulfa drugs. mcgill.canbinno.comresearchgate.net The reactivity of the amino group and the aromatic ring allows for extensive functionalization, making aniline a versatile building block for creating complex molecular architectures. wikipedia.orgbritannica.com

Overview of Heterocyclic Nitrogen Compounds in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds represent one of the most significant classes of molecules in organic chemistry, primarily due to their widespread presence in nature and their extensive applications. nih.gov These compounds are integral to a vast number of natural products, including vitamins, hormones, and alkaloids. nih.govopenmedicinalchemistryjournal.com Their importance is particularly pronounced in the field of pharmacology; an analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle. nih.govrsc.org

The prevalence of these structures in drug design can be attributed to their ability to engage in various biological interactions. The nitrogen atoms in these rings can act as hydrogen bond donors or acceptors, which is crucial for binding to biological targets like enzymes and receptors. nih.govrsc.org This has led to the development of nitrogen heterocycles with a wide range of therapeutic applications, including as anti-cancer, antimicrobial, antiviral, and anti-diabetic agents. nih.govmdpi.com In addition to pharmaceuticals, these compounds are vital in agrochemicals, polymers, corrosion inhibitors, and dyes, highlighting their immense contribution to modern science and industry. openmedicinalchemistryjournal.com

Positioning of 4-(1H-Imidazol-2-yl)-2-methylaniline within the Broader Class of Imidazolyl Anilines

Imidazolyl anilines are a class of compounds characterized by the direct linkage of an imidazole ring to an aniline moiety. The specific compound, 4-(1H-imidazol-2-yl)-2-methylaniline, belongs to this family. The structural diversity within this class arises from several factors:

Point of Attachment: The imidazole ring can be connected to the aniline ring via one of its nitrogen atoms (N-aryl) or one of its carbon atoms (C-aryl). For instance, 4-(1H-imidazol-1-yl)aniline is an N-aryl isomer, where the aniline is attached at the N-1 position of the imidazole. nih.gov In contrast, the subject compound, 4-(1H-imidazol-2-yl)-2-methylaniline, features a C-aryl linkage at the C-2 position.

Substitution Pattern: Additional functional groups on either the imidazole or the aniline ring can significantly alter the compound's properties. In this case, a methyl group is present at the 2-position of the aniline ring.

Compounds in this class are explored as versatile building blocks in materials science and medicinal chemistry. For example, derivatives like 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline are used in the synthesis of phosphorescent emitters for OLEDs and as intermediates for pharmaceuticals like Nilotinib. ossila.comchemicalbook.com The fusion of the imidazole ring to the aniline, as seen in 4-(1H-benzo[d]imidazol-2-yl)aniline, creates a benzimidazole (B57391) structure, a scaffold investigated for potential anti-HCV activity. ijrpc.compharmaffiliates.com Therefore, 4-(1H-imidazol-2-yl)-2-methylaniline is positioned as a specific isomer within a broad and synthetically important class of molecules, with its unique substitution pattern offering distinct chemical properties.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2221-00-3 | nih.govsigmaaldrich.com |

| Molecular Formula | C₉H₉N₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 159.19 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 143-147 °C | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Topological Polar Surface Area | 43.8 Ų | nih.gov |

Historical Context of Imidazolyl Aniline Derivatives in Chemical Synthesis and Theoretical Studies

The development of imidazolyl aniline derivatives builds upon more than a century of foundational work in organic chemistry. The story begins with the individual discoveries of its constituent parts. Aniline was first synthesized in 1826 by Otto Unverdorben. wikipedia.orgresearchgate.net Its full potential was unlocked in the 1850s, leading to the birth of the synthetic dye industry and later, the pharmaceutical industry. mcgill.ca Imidazole was first synthesized by the German chemist Heinrich Debus in 1858 from glyoxal (B1671930), formaldehyde, and ammonia (B1221849). wikipedia.orgnih.gov This reaction, now known as the Debus synthesis, though often low-yielding, is still used for creating C-substituted imidazoles. wikipedia.orgnih.gov

The synthesis of molecules combining these two scaffolds, such as imidazolyl anilines, has evolved significantly. Modern synthetic strategies often involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, which are powerful methods for forming the crucial carbon-nitrogen or carbon-carbon bond between the two rings. organic-chemistry.org Other approaches include multicomponent reactions, which allow for the construction of highly substituted imidazoles in a single step from precursors that may include an aniline derivative. researchgate.net For instance, the synthesis of 2-aryl anilines can be achieved through various routes, including palladium-catalyzed cross-coupling or amination-aromatization strategies. nih.govbeilstein-journals.org Theoretical studies, often employing density functional theory (DFT), have become indispensable tools for understanding the structural and electronic properties of these molecules, helping to predict their reactivity and potential as functional materials or bioactive agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXSZESDOPBUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 1h Imidazol 2 Yl 2 Methylaniline

Established Synthetic Pathways for 4-(1H-Imidazol-2-yl)-2-methylaniline

The construction of 4-(1H-imidazol-2-yl)-2-methylaniline can be approached through various synthetic routes, primarily involving the formation of the imidazole (B134444) ring from appropriately substituted aniline (B41778) precursors or the modification of pre-existing imidazole and aniline moieties.

A logical and common strategy for the synthesis of complex aromatic compounds like 4-(1H-imidazol-2-yl)-2-methylaniline is a multi-step approach. uva.nllibretexts.org Such an approach allows for the careful and controlled introduction of functional groups to build the target molecule. A hypothetical multi-step synthesis could commence from a readily available starting material such as 2-methyl-4-nitroaniline (B30703). The synthetic sequence would likely involve the protection of the aniline amino group, followed by the construction of the imidazole ring, and concluding with a deprotection step.

The sequence could be envisioned as follows:

Protection of the aniline: The amino group of 2-methyl-4-nitroaniline would be protected, for instance, by acetylation with acetic anhydride (B1165640) to form the corresponding acetamide. This prevents the aniline nitrogen from interfering in subsequent reactions.

Reduction of the nitro group: The nitro group would then be reduced to an amino group, for example, using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This would yield the diamino intermediate.

Imidazole ring formation: The newly formed amino group, along with the protected aniline, would then be used to construct the imidazole ring. This could be achieved via a condensation reaction with a suitable dicarbonyl compound as discussed in the next section.

Deprotection: Finally, the protecting group on the aniline nitrogen would be removed to afford the target compound, 4-(1H-imidazol-2-yl)-2-methylaniline.

The formation of the imidazole ring is frequently achieved through condensation reactions. One of the most classic and versatile methods is the Debus-Radziszewski imidazole synthesis. scribd.comwikipedia.orgwikiwand.comslideshare.netslideshare.net This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). scribd.comwikipedia.org

In a potential application of this method for the synthesis of 4-(1H-imidazol-2-yl)-2-methylaniline, 4-amino-3-methylbenzaldehyde (B13952247) would serve as the aldehyde component. The reaction would proceed by condensing 4-amino-3-methylbenzaldehyde with a 1,2-dicarbonyl compound and ammonia. The mechanism is thought to occur in two stages: first, the dicarbonyl compound reacts with ammonia to form a diimine, which then condenses with the aldehyde to form the imidazole ring. wikipedia.orgslideshare.net A variety of imidazole derivatives can be produced using this commercially viable method. scribd.comwikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Synthesis Method |

| 1,2-dicarbonyl compound | 4-amino-3-methylbenzaldehyde | Ammonia | 4-(1H-imidazol-2-yl)-2-methylaniline | Debus-Radziszewski Synthesis |

This table represents a hypothetical application of the Debus-Radziszewski synthesis for the target compound.

Other condensation methods for imidazole synthesis include the reaction of α-haloketones with amidines. globalresearchonline.net

An alternative synthetic strategy involves performing substitutional reactions on pre-existing aniline or imidazole rings. The imidazole ring is generally resistant to nucleophilic substitution unless it is activated by strongly electron-withdrawing groups. globalresearchonline.netpharmaguideline.com Nucleophilic substitution is more likely to occur at the C2 position if such activating groups are present. pharmaguideline.com Halogenated imidazoles can undergo nucleophilic substitution where the halogen acts as a leaving group. pharmaguideline.com

Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions. globalresearchonline.netnih.gov The aniline ring, being activated by the amino group, is prone to electrophilic substitution. The directing effects of the existing substituents (the amino and methyl groups) would need to be carefully considered to achieve the desired substitution pattern.

Derivatization Strategies from 4-(1H-Imidazol-2-yl)-2-methylaniline

The structure of 4-(1H-imidazol-2-yl)-2-methylaniline offers several sites for derivatization, allowing for the synthesis of a library of related compounds. The primary amino group on the aniline ring and the nitrogen atoms of the imidazole ring are the most reactive sites.

The imidazole ring contains two nitrogen atoms, one of which is a pyridine-like nitrogen with a lone pair of electrons that can act as a nucleophile. researchgate.net This nitrogen is readily protonated by acids to form stable salts. pharmaguideline.com

The N-alkylation of imidazoles is a well-established and important reaction for modifying their properties. researchgate.netotago.ac.nzciac.jl.cntandfonline.com The nucleophilic nitrogen of the imidazole ring can react with various alkylating agents, such as alkyl halides, in the presence of a base. ciac.jl.cn The choice of base and solvent can influence the reaction's efficiency and regioselectivity in unsymmetrically substituted imidazoles. otago.ac.nz

Phase-transfer catalysis is a useful method for the N-alkylation of imidazole, often leading to high yields and avoiding quaternization. researchgate.net For unsymmetrical imidazoles, the alkylation can lead to a mixture of N1 and N3-alkylated products. The regioselectivity is influenced by both steric and electronic factors. otago.ac.nz Electron-withdrawing groups on the imidazole ring tend to direct alkylation to the more remote nitrogen atom. otago.ac.nz

Below is a table summarizing potential alkylation reactions for 4-(1H-imidazol-2-yl)-2-methylaniline, based on general studies of imidazole alkylation.

| Alkylating Agent | Base | Solvent | Potential Product |

| Methyl iodide | Potassium carbonate | Acetonitrile | 1-Methyl-2-(2-methyl-4-aminophenyl)-1H-imidazole |

| Benzyl bromide | Sodium hydroxide | Dichloromethane/Water | 1-Benzyl-2-(2-methyl-4-aminophenyl)-1H-imidazole |

| Ethyl bromoacetate | Triethylamine | Tetrahydrofuran | Ethyl 2-(2-(2-methyl-4-aminophenyl)-1H-imidazol-1-yl)acetate |

This table presents hypothetical derivatization products based on established N-alkylation methodologies for imidazoles.

Nucleophilic Reactions at the Imidazole Ring

Acylation Strategies for Imidazole Functionalization

The acylation of imidazoles is a key strategy for their functionalization, though it presents unique challenges. The imidazole ring is susceptible to ring-splitting when subjected to certain acylating agents and alkaline conditions. For instance, the Schotten-Baumann reaction with benzoyl chloride can lead to the fission of the imidazole ring rather than the desired N-acylation. google.com Similarly, reactions involving Grignard derivatives and benzoyl chloride have also resulted in ring fission. google.com

Despite these challenges, several successful acylation methods have been developed.

Ketene Acylation: Imidazole and its substituted derivatives react readily with ketenes. This method provides a versatile route to synthesizing various 1-acyl imidazoles, which are themselves powerful acylating agents useful in subsequent synthetic steps. google.com

Isopropenyl Acetate (B1210297): 1-acetyl imidazole can be synthesized from imidazole and isopropenyl acetate using sulfuric acid as a catalyst. google.com However, this method is not universally successful for all substituted imidazoles. google.com

Acylation of N-Heterocyclic Carbenes (NHCs): A more advanced strategy involves the functionalization of the C4 and C5 positions of the imidazole ring. An N-heterocyclic carbene derived from a 4,5-unsubstituted imidazolium (B1220033) salt can react as a nucleophile with an acyl chloride, such as benzoyl chloride. This can lead to the formation of a 4-acyl-5-functionalized imidazol-2-ylidene, demonstrating a sophisticated method for introducing acyl groups directly onto the imidazole backbone. nih.gov

These strategies are crucial for creating functionalized imidazole precursors that can then be used to build more complex molecules like 4-(1H-imidazol-2-yl)-2-methylaniline.

Reactions on the Aniline Moiety

The aniline portion of 4-(1H-imidazol-2-yl)-2-methylaniline offers a versatile handle for further chemical modification. The amino group and the aromatic ring are both reactive sites for a variety of transformations. slideshare.net

Reactions of the Amino Group:

Acylation: The primary amino group can be readily acylated to form amides. This is a common reaction for aniline derivatives. slideshare.net

Condensation Reactions: The aniline can undergo condensation with aldehydes or ketones to form Schiff's bases (imines). This reaction has been demonstrated on the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline, which was condensed with various pyrazolecarbaldehydes to afford the corresponding Schiff's bases. ijrpc.comresearchgate.net

Reaction with Anhydrides: Reaction with anhydrides, such as maleic anhydride, can yield α,β-unsaturated carboxylic acids. This intermediate can then be used in cyclization reactions to build new heterocyclic rings attached to the aniline nitrogen. ijrpc.comresearchgate.net

Reactions of the Benzene (B151609) Ring:

Electrophilic Aromatic Substitution: As with other anilines, the benzene ring is activated towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The position of these substitutions is directed by the activating amino group and the methyl group already present on the ring. slideshare.net

These reactions allow for the extensive derivatization of the aniline moiety, enabling the synthesis of a broad range of analogues with modified properties. nih.gov

Exploration of Diverse Substitution Patterns to Yield Related Derivatives

The imidazolyl aniline scaffold can be extensively modified to explore structure-activity relationships and develop new compounds with tailored properties. While direct examples for 4-(1H-imidazol-2-yl)-2-methylaniline are specific, studies on the closely related 4-(1H-benzo[d]imidazol-2-yl)aniline highlight the diverse substitution patterns that can be achieved through reactions on the aniline moiety. These derivatives demonstrate the chemical feasibility of creating libraries of related compounds. ijrpc.comresearchgate.netsemanticscholar.org

| Starting Compound | Reagent(s) | Resulting Derivative Structure | Reference |

|---|---|---|---|

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Maleic anhydride | (Z)-4-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)-4-oxobut-2-enoic acid | ijrpc.com |

| (Z)-4-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)-4-oxobut-2-enoic acid | Hydrazine hydrate | 5-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)-4,5-dihydropyridazin-3(2H)-one | ijrpc.com |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Schiff's Base Derivative: (E)-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-4-(1H-benzo[d]imidazol-2-yl)aniline | ijrpc.com |

Catalytic Approaches in the Synthesis of Imidazolyl Anilines

Modern synthetic chemistry heavily relies on catalytic methods to construct C-N bonds efficiently, a key step in the synthesis of imidazolyl anilines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and widely used strategies for the N-arylation of amines with aryl halides. nih.gov These methods have revolutionized the synthesis of anilines and their derivatives. nih.gov In addition to palladium, less expensive metals like nickel are also gaining attention as promising alternatives for these transformations. nih.gov

Functionalized Imidazolium Salts as Catalysts for C-N Cross-Coupling

A particularly relevant and innovative catalytic approach involves the use of functionalized imidazolium salts. These salts can serve as precursors to N-heterocyclic carbene (NHC) ligands, which are highly effective in stabilizing and activating metal catalysts. A highly efficient catalytic system combining a novel imidazolium salt, 3-(2-(2-methoxyphenyl)-2-oxoethyl)-1-(pyridin-2-yl)-1H-imidazo-3-ium bromide, with copper(II) acetate (Cu(OAc)₂) has been developed for Buchwald-Hartwig-type C-N coupling reactions. rsc.orgresearchgate.net

This system is notable for its ability to catalyze the coupling of a variety of amines with (hetero)aryl bromides and chlorides to produce a broad spectrum of products in good to excellent yields. rsc.org A significant advantage of this protocol is its operation under base-free, solvent-free, and inert-gas-free conditions, which aligns with the principles of green chemistry. rsc.orgresearchgate.net

Efficiency and Green Chemistry Considerations in Synthetic Route Design

The design of synthetic routes for imidazolyl anilines is increasingly guided by the principles of efficiency and green chemistry. The goal is to develop methods that are not only high-yielding but also minimize waste, energy consumption, and the use of hazardous substances. wjbphs.com

Several green strategies have been successfully applied to the synthesis of imidazole derivatives:

Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times and often improve product yields. This technique has been applied to the synthesis of 2,4,5-trisubstituted imidazoles. wjbphs.comresearchgate.net

Green Catalysts and Solvents: The development of environmentally benign catalysts is a key area of research. One example is the use of PEG-SOCl, a heterogeneous catalyst that is effective, easy to separate, and can be recycled and reused without significant loss of activity. ijpsr.com Performing reactions in green solvents like water further enhances the environmental profile of the synthesis. wjbphs.comijpsr.com

Atom Economy and Process Simplification: Catalytic systems that operate under solvent-free or base-free conditions, such as the imidazolium salt/copper catalyst system for C-N coupling, are highly desirable. rsc.org These conditions improve atom economy and simplify the work-up process, reducing the generation of chemical waste. rsc.orgresearchgate.net

By incorporating these considerations, chemists can design more sustainable and economically viable routes for the synthesis of 4-(1H-imidazol-2-yl)-2-methylaniline and related compounds. nih.govnih.gov

Advanced Spectroscopic Characterization of 4 1h Imidazol 2 Yl 2 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons, their connectivity, and their spatial relationships. For 4-(1H-imidazol-2-yl)-2-methylaniline, the spectrum is expected to show distinct signals corresponding to the protons on the 2-methylaniline ring, the imidazole (B134444) ring, the methyl group, and the amine and imidazole N-H groups.

The protons of the aniline (B41778) ring are expected to appear as an ABC system in the aromatic region (typically 6.5-8.0 ppm). msu.edu The methyl group attached to the aniline ring would likely appear as a singlet further upfield, while the amine (NH₂) and imidazole (NH) protons would present as broad singlets that are concentration and temperature-dependent. msu.edu

As a reference, the ¹H NMR spectral data for the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline in DMSO-d₆ shows characteristic signals for the aminophenyl and benzimidazole (B57391) moieties. ijrpc.com The aminophenyl protons appear as doublets at approximately 6.63 ppm and 7.79 ppm, while the benzimidazole protons are observed as a multiplet around 7.08-7.46 ppm. ijrpc.com The amine and imidazole NH protons are seen as broad, exchangeable signals at 5.58 ppm and 12.46 ppm, respectively. ijrpc.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for a Derivative, 4-(1H-benzo[d]imidazol-2-yl)aniline

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aminophenyl H₂', H₆' | 6.63 | d | 8.4 | ijrpc.com |

| Aminophenyl H₃', H₅' | 7.79 | d | 8.4 | ijrpc.com |

| Benzimidazole H₅, H₆ | ~7.08 | m | - | ijrpc.com |

| Benzimidazole H₄, H₇ | ~7.46 | m | - | ijrpc.com |

| Aminophenyl NH₂ | 5.58 | s (br) | - | ijrpc.com |

| Benzimidazole NH | 12.46 | s (br) | - | ijrpc.com |

Data obtained in DMSO-d₆. Chemical shifts are illustrative and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The spectrum for 4-(1H-imidazol-2-yl)-2-methylaniline would display distinct signals for each unique carbon atom. Aromatic and imidazole carbons typically resonate in the downfield region of 110-160 ppm, while the methyl carbon would appear significantly upfield. rsc.org

For the derivative 4-(1H-benzo[d]imidazol-2-yl)aniline , the ¹³C NMR spectrum in DMSO-d₆ shows a series of signals between 113.05 ppm and 152.68 ppm, corresponding to the various aromatic carbons of the benzimidazole and aniline rings. ijrpc.com The specific chemical shifts are determined by the electronic environment of each carbon atom.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a Derivative, 4-(1H-benzo[d]imidazol-2-yl)aniline

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic/Heterocyclic Carbons | 113.05 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 114.14 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 123.50 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 129.32 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 135.78 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 151.59 | ijrpc.com |

| Aromatic/Heterocyclic Carbons | 152.68 | ijrpc.com |

Data obtained in DMSO-d₆. Assignments are for the major carbon signals of the aromatic framework.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and confirming the connectivity between different parts of a molecule. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For 4-(1H-imidazol-2-yl)-2-methylaniline, COSY would be used to establish the connectivity of the protons on the aniline ring and to confirm the adjacencies of protons within the imidazole ring. beilstein-journals.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning carbon signals based on their known proton attachments.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. ijrpc.com The spectrum of 4-(1H-imidazol-2-yl)-2-methylaniline would be characterized by several key absorption bands.

The N-H stretching vibrations of both the primary amine (NH₂) and the imidazole N-H group are expected in the region of 3200-3500 cm⁻¹. ijrpc.com Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. researchgate.net The C=N stretching of the imidazole ring and the C=C stretching vibrations of the aromatic rings are expected in the 1500-1650 cm⁻¹ region. ijrpc.com

The FT-IR spectrum of the derivative 4-(1H-benzo[d]imidazol-2-yl)aniline shows characteristic peaks at 3430 cm⁻¹ (benzimidazole N-H), 3350 and 3217 cm⁻¹ (amine N-H), 3061 cm⁻¹ (aromatic C-H), 1629 cm⁻¹ (C=N), and 1605 cm⁻¹ (aromatic C=C). ijrpc.com

Table 3: Characteristic FT-IR Bands for Functional Groups in Imidazolylaniline Derivatives

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Imidazole & Amine) | 3200 - 3500 | ijrpc.com |

| Aromatic C-H Stretch | 3000 - 3100 | ijrpc.com |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | researchgate.net |

| C=N Stretch (Imidazole) | 1615 - 1680 | ijrpc.com |

| C=C Stretch (Aromatic) | 1500 - 1620 | ijrpc.com |

FT-Raman spectroscopy is complementary to FT-IR and is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. nih.gov For aromatic compounds, the ring breathing modes often produce strong and characteristic signals in the Raman spectrum. nih.gov

In the FT-Raman spectrum of 4-(1H-imidazol-2-yl)-2-methylaniline, intense bands would be expected for the symmetric C=C stretching vibrations of the aniline and imidazole rings. researchgate.net The C-H stretching and bending modes would also be visible. researchgate.net Analysis of related benzimidazole derivatives has shown that FT-Raman is effective in characterizing the vibrational modes of the fused ring system, providing data that complements FT-IR analysis for a full vibrational assignment. nih.gov

Table 4: Expected FT-Raman Bands for Key Moieties

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | nih.gov |

| Symmetric Ring Breathing (Aniline/Imidazole) | 990 - 1050 | nih.gov |

| C=C Stretch (Aromatic) | 1550 - 1620 | researchgate.net |

| C-N Stretch | 1250 - 1350 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For 4-(1H-imidazol-2-yl)-2-methylaniline (C₁₀H₁₁N₃), the molecular weight is 173.22 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 173.

The fragmentation of this molecular ion would likely proceed through several predictable pathways based on the fragmentation of similar structures like 2-phenylimidazole (B1217362) and other nitrogen-containing heterocycles. rsc.orgnih.gov A primary fragmentation event could involve the cleavage of the bond between the aniline and imidazole rings. Another significant pathway often observed in such compounds is the loss of small, stable neutral molecules. nih.govnih.gov For the imidazole ring, a characteristic fragmentation involves the loss of hydrogen cyanide (HCN), leading to a stable radical cation.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the aniline ring would result in a fragment ion at m/z 158.

Loss of HCN: Fission of the imidazole ring could lead to the expulsion of a neutral HCN molecule, resulting in a fragment at m/z 146.

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual ring systems, though this is often less favored than rearrangements and loss of small molecules.

The analysis of 2-phenylimidazole, a close structural analogue, shows a molecular ion at m/z 144, with major fragments at m/z 117 (loss of HCN) and m/z 90. nih.govspectrabase.com By analogy, the mass spectrum of 4-(1H-imidazol-2-yl)-2-methylaniline is predicted to be dominated by the molecular ion peak and fragments resulting from the stable loss of neutral species.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 173 | [C₁₀H₁₁N₃]⁺˙ (Molecular Ion) | - |

| 158 | [C₉H₈N₃]⁺ | •CH₃ |

| 146 | [C₉H₁₀N]⁺˙ | HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-(1H-imidazol-2-yl)-2-methylaniline is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with its aromatic and heterocyclic ring systems. nih.govnih.gov The conjugated system extending across both the methylaniline and imidazole rings will influence the position and intensity of these absorption bands.

Studies on phenylimidazole derivatives show strong absorption bands in the UV region. nih.govacs.org For instance, 2-phenylimidazole exhibits significant absorption, which is attributed to the π-electron system of the conjugated phenyl and imidazole rings. nih.govacs.org Similarly, aniline and its derivatives display characteristic absorption bands that are sensitive to substitution and solvent polarity. ajrsp.comresearchgate.net

The UV-Vis spectrum of 4-(1H-imidazol-2-yl)-2-methylaniline in a non-polar solvent is expected to show:

An intense absorption band at shorter wavelengths (around 250-280 nm) corresponding to π → π* transitions within the delocalized system of the joined aromatic rings.

A weaker absorption band at longer wavelengths, potentially overlapping with the π → π* band, corresponding to n → π* transitions involving the non-bonding electrons on the nitrogen atoms. nih.gov

The position and intensity of these bands can be affected by solvent polarity, a phenomenon known as solvatochromism. ajrsp.com In polar solvents, hydrogen bonding can influence the energy levels of the n and π orbitals, typically causing a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions.

| Approximate λmax | Type of Transition | Associated Chromophore |

|---|---|---|

| 250-280 nm | π → π | Conjugated imidazole-aniline system |

| >280 nm (weak) | n → π | Nitrogen lone pairs (imidazole and aniline) |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for 4-(1H-imidazol-2-yl)-2-methylaniline is not available, extensive data from closely related compounds, such as 2-(2-aminophenyl)benzimidazole and various substituted phenylimidazoles, allow for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

Based on analyses of similar molecules, 4-(1H-imidazol-2-yl)-2-methylaniline is likely to crystallize in a common space group for organic compounds, such as the monoclinic P2₁/c or the orthorhombic Pbca system. researchgate.netnih.gov The asymmetric unit may contain one or more independent molecules. For example, the structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline contains two symmetry-independent molecules in its asymmetric unit. nih.gov The unit cell parameters would be determined by the specific packing arrangement adopted by the molecules to maximize stabilizing intermolecular forces.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2-(2-Aminophenyl)benzimidazole | C₁₃H₁₁N₃ | Orthorhombic | Pbca | researchgate.net |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline | C₂₃H₂₁N₃ | Monoclinic | P2₁/c | nih.gov |

The conformation of 4-(1H-imidazol-2-yl)-2-methylaniline is defined by the dihedral angle between the planes of the imidazole and the 2-methylaniline rings. In many 2-phenylimidazole derivatives, the two rings are not coplanar due to steric hindrance, resulting in a twisted conformation. nih.gov For 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, the dihedral angles between the imidazole ring and the dimethylaniline ring are 3.37(17)° and 46.94(17)° for the two independent molecules, indicating significant conformational differences. nih.gov In contrast, the molecule 2-(2-aminophenyl)benzimidazole is reported to be almost completely planar, a feature facilitated by intramolecular hydrogen bonding. researchgate.net

For the title compound, a non-planar conformation is expected, with a significant dihedral angle between the two rings to minimize steric repulsion between the ortho-methyl group on the aniline ring and the hydrogen atom on the C4/C5 position of the imidazole ring.

Hydrogen bonding is expected to be a dominant intermolecular force governing the crystal packing of 4-(1H-imidazol-2-yl)-2-methylaniline. The molecule possesses multiple hydrogen bond donors (the N-H of the imidazole and the N-H₂ of the aniline) and acceptors (the sp²-hybridized nitrogen atom of the imidazole).

Based on analogous structures, a prominent hydrogen bonding motif would be the formation of chains or dimers via N-H···N interactions between the imidazole rings of adjacent molecules. researchgate.netnih.gov For example, in the crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, intermolecular N-H···N hydrogen bonds link molecules into one-dimensional chains. nih.gov Similarly, 2-(2-aminophenyl)benzimidazole molecules form 1D chains and 2D layered structures through N-H···N hydrogen bonds. researchgate.net The amino group on the aniline ring can also participate in hydrogen bonding, further stabilizing the crystal lattice.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···N | 1.01 | 1.92 | 2.899 (3) | 163 |

| N—H···N | 1.02 | 1.92 | 2.890 (3) | 157 |

D = Donor atom; A = Acceptor atom.

Computational and Theoretical Investigations of 4 1h Imidazol 2 Yl 2 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is the ideal method for investigating the properties of 4-(1H-imidazol-2-yl)-2-methylaniline. A common approach would involve using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to ensure reliable predictions.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 4-(1H-imidazol-2-yl)-2-methylaniline, key structural parameters of interest would be the planarity between the aniline (B41778) and imidazole (B134444) rings and the orientation of the methyl and amino groups.

Illustrative Optimized Structural Parameters for 4-(1H-imidazol-2-yl)-2-methylaniline

| Parameter | Predicted Value |

|---|---|

| C-C (aniline ring) Bond Length | ~1.39 - 1.41 Å |

| C-N (imidazole ring) Bond Length | ~1.33 - 1.38 Å |

| C-C (inter-ring) Bond Length | ~1.47 Å |

| C-N-C (imidazole) Bond Angle | ~108° - 110° |

| Aniline-Imidazole Dihedral Angle | Slightly twisted (~10°-30°) |

Following geometry optimization, a vibrational frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum but also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. mdpi.com

Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (imidazole) | ~3450 cm⁻¹ | Stretching of the N-H bond in the imidazole ring |

| N-H Stretch (aniline) | ~3400 - 3500 cm⁻¹ | Asymmetric and symmetric stretching of the amino group |

| C-H Stretch (aromatic) | ~3050 - 3150 cm⁻¹ | Stretching of C-H bonds on the aromatic rings |

| C-H Stretch (methyl) | ~2950 - 3000 cm⁻¹ | Asymmetric and symmetric stretching of the methyl group |

| C=N Stretch (imidazole) | ~1620 cm⁻¹ | Stretching of the carbon-nitrogen double bond in the imidazole ring |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity. researchgate.net

Illustrative Electronic Properties of 4-(1H-Imidazol-2-yl)-2-methylaniline

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -1.0 eV |

| Band Gap (ΔE) | ~ 4.5 eV |

The HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group, while the LUMO would likely be distributed across the electron-accepting imidazole ring and the interconnecting bond.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 4-(1H-imidazol-2-yl)-2-methylaniline, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole and amino groups, making them sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino and imidazole N-H groups. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (Fukui Functions)

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the interaction of the HOMO and LUMO. libretexts.org To quantify the reactivity at specific atomic sites, reactivity descriptors derived from DFT, such as Fukui functions, are calculated. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for:

Nucleophilic attack (f+) : Where an incoming nucleophile is most likely to attack.

Electrophilic attack (f-) : Where an incoming electrophile is most likely to attack.

Radical attack (f0) : Where a radical species is most likely to attack.

For this molecule, the nitrogen atoms of the aniline and imidazole moieties, as well as certain carbon atoms on the aniline ring, would be key sites of interest for reactivity.

Illustrative Fukui Function Values for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N (imidazole, unprotonated) | High | Moderate |

| N (aniline) | Moderate | High |

| C (aniline, ortho to NH₂) | Low | High |

| C (imidazole, between Ns) | High | Low |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and other intramolecular interactions. acadpubl.eu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. In 4-(1H-imidazol-2-yl)-2-methylaniline, significant interactions would be expected between the lone pair orbitals of the nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings, indicating substantial charge delocalization and resonance effects.

Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) on aniline | π(C-C) in aniline ring | High | n → π (Resonance) |

| LP(N) on imidazole | π(C-C) in aniline ring | Moderate | n → π (Charge Delocalization) |

| π(C-C) in aniline ring | π(C-C) in imidazole ring | Moderate | π → π (Conjugation) |

Non-Linear Optics (NLO) Property Calculations

The non-linear optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics, including optical switching and data storage. tees.ac.uk The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β and γ), which describe the change in the dipole moment in the presence of an external electric field. tees.ac.uk For 4-(1H-imidazol-2-yl)-2-methylaniline, computational methods such as Density Functional Theory (DFT) are employed to predict these properties.

The structure of 4-(1H-imidazol-2-yl)-2-methylaniline, featuring an electron-donating methylaniline moiety and an imidazole ring, suggests the potential for intramolecular charge transfer (ICT), a key factor for significant NLO response. nih.gov Theoretical calculations on similar imidazole derivatives have shown that the presence of donor and acceptor groups can lead to enhanced hyperpolarizability values. ymerdigital.comniscpr.res.in

DFT calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to optimize the molecular geometry and compute the NLO parameters. niscpr.res.inasianpubs.org The key parameters calculated include the dipole moment (μ), the average polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀). A higher value of β₀ indicates a stronger NLO response.

Table 1: Representative Calculated NLO Properties for Imidazole Derivatives

| Compound Class | Dipole Moment (μ) (Debye) | Average Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

| Substituted Benzimidazoles | 2.0 - 8.0 | 200 - 400 | 1000 - 5000 |

| Phenylimidazole Derivatives | 3.0 - 6.0 | 150 - 300 | 500 - 3000 |

Note: The values in this table are representative ranges based on computational studies of various imidazole derivatives and are intended to provide a general context. Specific values for 4-(1H-imidazol-2-yl)-2-methylaniline would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape and dynamic behavior of molecules over time. grafiati.com For a flexible molecule like 4-(1H-imidazol-2-yl)-2-methylaniline, which has a rotatable bond between the aniline and imidazole rings, MD simulations can reveal the preferred spatial arrangements and the energy barriers between different conformations.

A typical MD simulation involves placing the molecule in a simulated environment, often a box of solvent molecules like water, and then solving Newton's equations of motion for all atoms in the system. nih.gov This allows for the observation of how the molecule moves and changes its shape over a period of nanoseconds or even microseconds. Key insights from MD simulations include the identification of stable conformers, the analysis of intramolecular hydrogen bonds, and the characterization of the flexibility of different parts of the molecule.

For phenylimidazole derivatives, the dihedral angle between the phenyl and imidazole rings is a critical conformational parameter. nih.govacs.org MD simulations can map the potential energy surface as a function of this dihedral angle, identifying the low-energy, and therefore most probable, conformations. The results of such simulations are often visualized through trajectory analysis, which can show the molecule's movement, and quantified by metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility, respectively. ijsrset.com

In the case of 4-(1H-imidazol-2-yl)-2-methylaniline, MD simulations would likely show a distribution of dihedral angles between the methylaniline and imidazole rings, with certain angles being more populated due to steric and electronic effects. The presence of the methyl group on the aniline ring will influence the preferred orientation of the two ring systems.

Table 2: Key Parameters Analyzed in MD Simulations of Flexible Molecules

| Parameter | Description |

| Dihedral Angle Distribution | Shows the preferred rotational orientation between molecular fragments. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations, indicating structural stability over time. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. |

Quantitative Structure-Activity Relationships (QSAR) Modeling (Focus on chemical features, not direct biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. dergipark.org.tr In the context of 4-(1H-imidazol-2-yl)-2-methylaniline, a QSAR model could be developed to predict certain chemical or physical properties based on its structural features, without directly assessing its biological efficacy. nih.gov

The first step in QSAR modeling is the calculation of molecular descriptors for the compound. nih.gov These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. dergipark.org.trnih.gov For 4-(1H-imidazol-2-yl)-2-methylaniline, relevant descriptors could include:

Topological descriptors: Molecular weight, number of atoms, bond counts.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies. orientjchem.org

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient). dergipark.org.tr

Once a set of descriptors is calculated for a series of related imidazole derivatives, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates these descriptors with a specific property of interest. nih.govjmchemsci.com The resulting QSAR model can then be used to predict the property for new, untested compounds, including 4-(1H-imidazol-2-yl)-2-methylaniline.

For example, a QSAR model could be developed to predict the solubility or chromatographic retention time of imidazole derivatives based on their chemical features. The contribution of the methyl group and the imidazole nitrogen atoms in 4-(1H-imidazol-2-yl)-2-methylaniline to these properties could be quantified through such a model.

Table 3: Common Molecular Descriptors in QSAR Studies and Their Relevance

| Descriptor Class | Example Descriptors | Relevance to Chemical Features |

| Constitutional | Molecular Weight, Atom Count | Basic molecular size and composition. |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and reactivity. |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |

Chemical Reactivity and Transformation Studies of 4 1h Imidazol 2 Yl 2 Methylaniline

Acid-Base Properties and Protonation Equilibria of the Imidazole (B134444) and Aniline (B41778) Moieties

The structure of 4-(1H-imidazol-2-yl)-2-methylaniline features three nitrogen atoms, each with the potential for protonation: the primary amine of the aniline moiety and the two nitrogen atoms of the imidazole ring. The basicity of these sites is influenced by electronic effects such as resonance and induction.

The aniline amine group is basic due to the lone pair of electrons on the nitrogen atom. However, this basicity is considerably lower than that of aliphatic amines because the lone pair is delocalized into the aromatic π-system. chemistrysteps.com The presence of the electron-donating methyl group on the aniline ring slightly increases the electron density on the ring, which in turn can slightly enhance the basicity of the primary amine compared to unsubstituted aniline. chemistrysteps.com

The imidazole ring contains two nitrogen atoms with distinct electronic environments. One nitrogen is of the pyrrole-type, with its lone pair contributing to the aromatic sextet of the ring, making it less available for protonation. The other is a pyridine-type nitrogen, whose lone pair is in an sp²-hybridized orbital in the plane of the ring and is readily available for protonation. Imidazole itself is amphoteric, meaning it can act as both an acid and a base. nih.gov The pKa for the protonation of the pyridine-type nitrogen is approximately 7, while the pKa for the deprotonation of the pyrrole-type nitrogen is around 14.9. nih.gov

Table 1: Predicted Protonation Sites and Influencing Factors

| Protonation Site | Predicted Relative Basicity | Influencing Factors |

| Imidazole (Pyridine-type N) | Most Basic | Localized lone pair in sp² orbital. |

| Aniline (-NH₂) | Intermediate | Lone pair delocalized into the aromatic ring, partially offset by the electron-donating methyl group. |

| Imidazole (Pyrrole-type N) | Least Basic | Lone pair is part of the aromatic π-system. |

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring in 4-(1H-imidazol-2-yl)-2-methylaniline is activated towards electrophilic aromatic substitution due to the presence of the amino (-NH₂) and methyl (-CH₃) groups. Both are electron-donating groups and are ortho-, para-directing. wikipedia.orgbyjus.com The amino group is a particularly strong activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. chemistrysteps.com

The directing effects of the amino and methyl groups are synergistic, reinforcing substitution at the positions ortho and para to the amino group. However, the position para to the amino group is already occupied by the imidazole substituent. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group (positions 3 and 5). The methyl group at position 2 will sterically hinder attack at position 3 to some extent, making position 5 the most probable site for substitution.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. Under strongly acidic conditions, such as those used for nitration and sulfonation, the amino group will be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing. byjus.com Therefore, to achieve ortho- or para-substitution, the amino group is often protected by acetylation to form an amide, which is still an ortho-, para-director but less activating and less basic. chemistrysteps.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) | Notes |

| Bromination | Br₂/H₂O | 2,4,6-tribromoaniline derivative (if unprotected) | The amino group is a strong activator, often leading to polysubstitution. byjus.com |

| Nitration | HNO₃/H₂SO₄ | Meta-nitro derivative | Protonation of the amino group forms a meta-directing anilinium ion. byjus.com |

| Sulfonation | conc. H₂SO₄ | Anilinium hydrogen sulfate, then p-aminobenzenesulfonic acid upon heating | Similar to nitration, the amino group is protonated. unacademy.com |

Reactions Involving the Amine Functionality

The primary amine group of the aniline moiety is a key site for a variety of chemical transformations. These reactions are characteristic of aromatic primary amines.

One of the most significant reactions is diazotization, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, at low temperatures (0-5 °C). youtube.comvaia.com This reaction converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻). Aryl diazonium salts are versatile intermediates in organic synthesis and can undergo a range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a variety of functional groups onto the aromatic ring. libretexts.org They can also act as electrophiles in coupling reactions with activated aromatic rings, such as phenols and other anilines, to form azo compounds, which are often colored dyes. vaia.com

The amine group can also undergo acylation with acid chlorides or anhydrides to form amides. scribd.com This is often done to protect the amino group during other reactions, as mentioned previously. Alkylation and arylation of the amino group are also possible, leading to secondary and tertiary amines. scribd.com

Oxidation and Reduction Pathways

Aromatic amines are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Oxidation can lead to the formation of colored products and polymerization. For instance, oxidation of aniline can yield a complex mixture of products, including nitroso, nitro, and polymeric species.

The imidazole ring is generally considered to be relatively stable to oxidation. However, certain potent oxidizing agents can lead to ring cleavage. The stability of imidazole derivatives can be influenced by the substituents present. researchgate.netnwpu.edu.cn

Information regarding specific reduction pathways for 4-(1H-imidazol-2-yl)-2-methylaniline is not detailed in the search results. The aromatic rings are generally resistant to reduction under standard conditions. Catalytic hydrogenation at high pressure and temperature could potentially reduce the benzene (B151609) ring to a cyclohexane (B81311) ring.

Thermal and Photochemical Stability of the Compound in Solution

Imidazole and its derivatives are known for their high thermal stability. uokerbala.edu.iq The stability is attributed to the aromaticity of the heterocyclic ring. Studies on imidazole derivatives have shown that they can possess good thermal stability. researchgate.netnwpu.edu.cn Benzimidazole (B57391) derivatives, which are structurally related, have also been shown to be stable in solid form and at elevated temperatures, although they can be photosensitive in solution. jst.go.jp

The photochemical stability of imidazole derivatives can be variable. Some imidazole-based materials are known to undergo photo-oxidation reactions. rsc.org The presence of the aniline moiety might also influence the photochemical stability, as aromatic amines can be susceptible to photo-oxidation. The specific stability of 4-(1H-imidazol-2-yl)-2-methylaniline in different solvents and under various light conditions would require experimental investigation.

Exploration of Reaction Mechanisms via Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically for reactions involving 4-(1H-imidazol-2-yl)-2-methylaniline are not available in the provided search results. However, computational studies have been employed to investigate the mechanisms of reactions involving imidazoles, such as their formation from glyoxal (B1671930) and amines. nih.gov Such studies can provide valuable insights into reaction pathways, transition states, and the thermodynamic feasibility of different transformations.

For the electrophilic aromatic substitution reactions on the aniline ring, the mechanism is well-established and proceeds through a carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com The rate-determining step is the formation of this intermediate, as it involves the disruption of the aromatic system. masterorganicchemistry.com The stability of this intermediate is influenced by the electronic effects of the substituents on the ring. Electron-donating groups stabilize the carbocation, thus increasing the reaction rate. wikipedia.org

Thermodynamic studies of related imidazole compounds have been conducted to determine properties such as enthalpies of sublimation, vaporization, and fusion. iaea.orgresearchgate.net These data contribute to a fundamental understanding of the energetic properties of these molecules.

Coordination Chemistry and Ligand Applications of 4 1h Imidazol 2 Yl 2 Methylaniline

Investigation of Ligand-Metal Interactions and Complexation Studies

There is no available research data on the ligand-metal interactions and complexation studies of 4-(1H-imidazol-2-yl)-2-methylaniline.

Synthesis and Characterization of Metal Complexes

No methods for the synthesis and characterization of metal complexes involving 4-(1H-imidazol-2-yl)-2-methylaniline have been documented in the scientific literature.

Structural Diversity of Coordination Compounds Formed with Transition Metals

Information regarding the structural diversity of coordination compounds formed between 4-(1H-imidazol-2-yl)-2-methylaniline and transition metals is not available.

Application of 4-(1H-Imidazol-2-yl)-2-methylaniline as a Building Block for Polymeric Ligands

There is no published research on the use of 4-(1H-imidazol-2-yl)-2-methylaniline as a monomer for the synthesis of polymeric ligands.

Applications in Materials Science and Advanced Materials

Incorporation into Organic Frameworks (e.g., MOFs)

There is no available research demonstrating the use of 4-(1H-imidazol-2-yl)-2-methylaniline as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). Imidazole-based ligands are widely used in the construction of MOFs due to the coordinating ability of their nitrogen atoms. researchgate.netacs.orgresearchgate.net However, literature specifically detailing the incorporation of this particular substituted aniline (B41778) is not present. The potential utility of this compound in MOs remains unexplored.

Role in Supramolecular Chemistry and Self-Assembly Processes

No studies were found that investigate the role of 4-(1H-imidazol-2-yl)-2-methylaniline in supramolecular chemistry or self-assembly processes. The imidazole (B134444) and aniline moieties can participate in hydrogen bonding and π-π stacking, which are key interactions in supramolecular chemistry. However, the specific self-assembly behavior of this compound has not been reported.

Potential as a Component in Luminescent Materials

There is no specific data on the luminescent properties of 4-(1H-imidazol-2-yl)-2-methylaniline. Imidazole derivatives are known to be components of some luminescent materials. acs.org The introduction of a methyl group can influence the photophysical properties of aromatic compounds, sometimes leading to enhanced fluorescence quantum yields. nih.govarkat-usa.org However, without experimental data, the luminescent characteristics of 4-(1H-imidazol-2-yl)-2-methylaniline remain unknown.

Contribution to Functional Polymers and Hybrid Materials

No research was identified that describes the use of 4-(1H-imidazol-2-yl)-2-methylaniline in the development of functional polymers or hybrid materials. Aniline derivatives can be polymerized to create conductive polymers like polyaniline. nih.govrsc.orgresearchgate.net The properties of such polymers are influenced by the substituents on the aniline ring. ijche.com The specific contribution of the 4-(1H-imidazol-2-yl) and 2-methyl groups to polymer properties has not been studied for this compound.

Exploration in Sensor Technologies (based on chemical sensing properties)

There are no reports on the exploration of 4-(1H-imidazol-2-yl)-2-methylaniline in sensor technologies. Imidazole-based compounds have been investigated as chemosensors for various ions and molecules due to their ability to act as binding sites. rsc.orgrsc.orgunigoa.ac.inresearchgate.net Aniline derivatives have also been used in the fabrication of chemical sensors. nih.gov However, the sensing capabilities of this specific compound have not been evaluated.

Data Tables

Due to the lack of specific research, no data tables with experimental findings for 4-(1H-imidazol-2-yl)-2-methylaniline can be generated.

Molecular Interaction Studies of 4 1h Imidazol 2 Yl 2 Methylaniline

Enzyme Inhibition Mechanisms at a Molecular Level

The imidazole (B134444) moiety and its derivatives are known to participate in various enzyme inhibition mechanisms, primarily through their ability to coordinate with metal ions in enzyme active sites and form hydrogen bonds. For the structurally related benzimidazole (B57391) derivatives, research has identified them as inhibitors of key enzymes, offering a model for the potential activity of 4-(1H-imidazol-2-yl)-2-methylaniline.

One of the primary mechanisms involves the nitrogen atoms of the imidazole ring acting as potent ligands for metallic cofactors within an enzyme's active site. For instance, in metalloenzymes, the lone pair of electrons on the sp2-hybridized nitrogen can form a coordinate bond with a metal ion (e.g., zinc, iron, or copper), displacing a water molecule or other natural ligand. This interaction can disrupt the catalytic cycle of the enzyme, leading to inhibition.

In the case of enzymes like aromatase, a key enzyme in estrogen biosynthesis, derivatives of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine have been investigated as potential inhibitors. The inhibition mechanism is believed to involve the nitrogen of the imidazole ring coordinating with the heme iron atom in the active site of aromatase, thereby blocking the enzyme's ability to bind its natural substrate. Furthermore, other parts of the molecule can form hydrogen bonds and van der Waals interactions with amino acid residues in the active site, stabilizing the enzyme-inhibitor complex and enhancing the inhibitory effect.

Receptor Binding Interactions (focus on chemical principles)

The binding of a ligand like 4-(1H-imidazol-2-yl)-2-methylaniline to a biological receptor is governed by a range of non-covalent chemical interactions. The key chemical features of the molecule—the imidazole ring, the aniline (B41778) group, and the methyl substituent—all contribute to its potential binding profile.

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the lone pair on the other nitrogen atom). The primary amine (-NH2) of the aniline moiety is also a strong hydrogen bond donor. These groups can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, and glutamate (B1630785) within a receptor's binding pocket.

Aromatic Interactions: Both the imidazole and the phenyl rings are aromatic systems capable of engaging in π-π stacking and cation-π interactions. If the receptor's binding site contains aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, these stacking interactions can significantly contribute to the binding affinity.

Hydrophobic Interactions: The methyl group (-CH3) on the aniline ring introduces a small hydrophobic region. This can interact favorably with nonpolar pockets within the receptor, formed by aliphatic amino acid residues like valine, leucine, and isoleucine.

Ionic Interactions: The imidazole ring is basic (pKa ≈ 7) and can be protonated at physiological pH. The resulting imidazolium (B1220033) cation can form strong ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate in a receptor, anchoring the ligand in place.

Computational Molecular Docking for Ligand-Target Interactions

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as an enzyme or receptor. For analogues of 4-(1H-imidazol-2-yl)-2-methylaniline, docking studies have been instrumental in elucidating their mechanism of action.

In studies of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives as potential aromatase inhibitors, molecular docking was used to simulate their interaction with the enzyme's active site (PDB ID: 3S7S). The results showed that these compounds fit well within the binding pocket. The benzimidazole ring was positioned to interact with key residues, while the aniline portion extended towards other regions of the site.

A particularly potent derivative, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine, demonstrated a strong binding affinity with a calculated binding energy of -9.5 kcal/mol. researchgate.net The docking analysis revealed specific key interactions:

Hydrogen Bonds: The compound formed conventional hydrogen bonds with the amino acid residues ALA306 and THR310. researchgate.net These interactions are critical for stabilizing the ligand in the active site.

Hydrophobic Interactions: The aromatic rings of the compound engaged in hydrophobic interactions with other nonpolar residues, further contributing to the binding affinity.

These computational models provide a rational basis for the observed biological activity and guide the design of new, more potent inhibitors. They suggest that the 4-(1H-imidazol-2-yl)-2-methylaniline scaffold could similarly bind to target proteins through a combination of hydrogen bonding and aromatic interactions.

Table 1: Molecular Docking Results for an Analogous Benzimidazole Derivative against Aromatase

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

|---|

Structure-Activity Relationship (SAR) Studies Focusing on Chemical Features

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's chemical structure affect its biological activity. For the general class of 2-phenylbenzimidazoles, SAR studies have provided insights that can be extrapolated to 4-(1H-imidazol-2-yl)-2-methylaniline.

The core scaffold, consisting of an imidazole (or benzimidazole) ring linked to an aniline ring at the 2-position, is considered the essential pharmacophore for certain biological activities. Modifications to this core have been shown to significantly impact potency.

Substitution on the Benzimidazole Ring: Studies on benzimidazole-acridine derivatives have shown that substitution at the C5 position of the benzimidazole ring is crucial for anti-inflammatory and CDK-inhibitory activities. A nitro group at this position led to pronounced activity, whereas an amino or methyl group resulted in a complete loss of activity. This highlights the sensitivity of the scaffold to electronic and steric modifications.

Substitution on the Aniline Ring: The position and nature of substituents on the aniline ring are critical. The presence of the amino group is often key for forming hydrogen bonds. The methyl group in 4-(1H-imidazol-2-yl)-2-methylaniline could influence the molecule's conformation and hydrophobicity, potentially enhancing binding to specific targets compared to an unsubstituted aniline.

Fusion of Rings: The presence of the fused benzene (B151609) ring in benzimidazole derivatives compared to the simpler imidazole ring in the target compound affects the molecule's planarity, size, and electronic properties. This can alter its ability to fit into binding sites and engage in π-stacking interactions. While benzimidazoles often show high affinity, the smaller imidazole ring might offer better solubility or access to different binding pockets.

These studies underscore that the biological activity of this class of compounds is highly dependent on the specific arrangement and nature of functional groups on both the imidazole and the phenyl rings.

Future Research Directions for 4 1h Imidazol 2 Yl 2 Methylaniline

Development of Novel Synthetic Methodologies for Enhanced Yield and Selectivity

The efficient and selective synthesis of 4-(1H-imidazol-2-yl)-2-methylaniline is paramount for enabling its broader study. Future research should focus on moving beyond classical condensation methods to more sophisticated and sustainable approaches.

Key areas for investigation include:

Multicomponent Reactions (MCRs): The development of one-pot, four-component reactions (4-MCR) involving a 1,2-dicarbonyl compound (like glyoxal), an appropriate aldehyde, 2-methyl-4-aminobenzaldehyde, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) could provide a highly efficient route. rsc.org The challenge lies in controlling regioselectivity to ensure the desired substitution pattern.

Green Catalysis: Exploration of environmentally benign catalysts is a critical direction. Heterogeneous catalysts, such as zeolites (e.g., ZSM-11) or solid-supported acids (e.g., HBF₄–SiO₂), could offer advantages like solvent-free reaction conditions, high yields, and easy catalyst recovery and reusability. rsc.orgnih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and improve yields. A future study could optimize a microwave-assisted protocol, potentially using a green catalyst like PEG-SOCl in an aqueous medium, to synthesize the target molecule. ijpsr.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for 4-(1H-imidazol-2-yl)-2-methylaniline would be a significant advancement.

| Methodology | Key Reagents/Catalysts | Potential Advantages | Primary Research Goal |

|---|---|---|---|

| Multicomponent Reaction (MCR) | Glyoxal (B1671930), 2-methyl-4-aminobenzaldehyde, Ammonium Acetate (B1210297) | High atom economy, operational simplicity, reduced waste | Optimize for high regioselectivity and yield |

| Green Catalysis | ZSM-11 Zeolite, HBF₄–SiO₂ | Solvent-free conditions, catalyst reusability, sustainability | Achieve >95% yield with recyclable catalyst |

| Microwave-Assisted Synthesis | PEG-SOCl, Water | Rapid reaction times, improved energy efficiency | Reduce synthesis time from hours to minutes |

| Flow Chemistry | Packed-bed catalyst in a microreactor | Scalability, enhanced safety, precise process control | Develop a continuous production protocol |

In-depth Exploration of Chemical Reactivity and Catalysis

The bifunctional nature of 4-(1H-imidazol-2-yl)-2-methylaniline, with its nucleophilic aniline (B41778) moiety and versatile imidazole (B134444) ring, suggests significant potential in catalysis and as a scaffold for further chemical modification.

Future studies should explore:

Ligand Synthesis: The imidazole and aniline nitrogens can act as coordination sites for transition metals. Research into its use as a bidentate or monodentate ligand for metals like palladium, ruthenium, or copper could yield novel catalysts for cross-coupling reactions, hydrogenations, or olefin metathesis. guidechem.comchemicalbook.com

Organocatalysis: Imidazole derivatives are known to catalyze various organic transformations. The potential of the title compound to act as a proton shuttle or activate substrates through hydrogen bonding should be investigated in reactions like acyl transfers or Michael additions.

Functionalization: A systematic study of the molecule's reactivity is needed. This includes electrophilic aromatic substitution on the aniline ring, N-alkylation/arylation of the imidazole ring, and reactions involving the primary amine group to form amides, imines, or sulfonamides. This would generate a library of derivatives for further study.

Advanced Spectroscopic and Crystallographic Investigations of Derivatives

A thorough understanding of the three-dimensional structure and electronic properties of 4-(1H-imidazol-2-yl)-2-methylaniline and its derivatives is crucial. Future work should employ advanced analytical techniques.